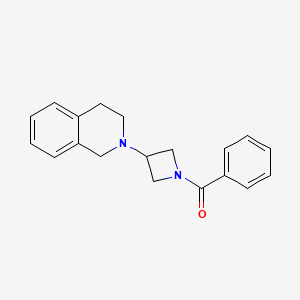
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone, also known as DIAM, is a chemical compound that has been widely studied for its potential applications in scientific research.
Scientific Research Applications
Novel Compound Synthesis
Research has led to the synthesis of new benzylisoquinoline alkaloids, showcasing the diverse chemical reactions and structural characterizations achievable with isoquinoline derivatives. For instance, a study detailed the isolation of new compounds from the leaves of Beilschmiedia brevipes, highlighting the structural complexity and spectroscopic analysis of benzylisoquinoline alkaloids (Pudjiastuti et al., 2010).
Chemical Reactions and Ligand Design
The versatility of azetidinone structures has been utilized in the formation of CC'N-pincer ligands, revealing metal-promoted degradation pathways and highlighting the structural transformations possible with such compounds (Casarrubios et al., 2015).
Antimicrobial and Antitubercular Activities
Isoquinoline derivatives have shown promise in antimicrobial and antitubercular activities, with new azetidinone analogues synthesized and tested for their efficacy against bacterial, fungal strains, and Mycobacterium tuberculosis. This demonstrates the potential of these compounds in therapeutic applications (Chandrashekaraiah et al., 2014).
Potential in Cancer Treatment
Research on isoquinoline derivatives has extended into cancer treatment, where novel compounds exhibit cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. Studies involve the synthesis of aminoisoquinoline-quinones and evaluation of their cytotoxic effects, providing insights into structure-activity relationships (Valderrama et al., 2016).
Enantioselective Synthesis
The enantioselective synthesis of compounds using isoquinoline derivatives as intermediates demonstrates the chemical versatility and potential for creating optically active pharmaceuticals. This research underscores the importance of such derivatives in synthesizing compounds with specific stereochemical configurations, vital for drug development (Pasquier et al., 2000).
properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-19(16-7-2-1-3-8-16)21-13-18(14-21)20-11-10-15-6-4-5-9-17(15)12-20/h1-9,18H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJRTOYXNVBRJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

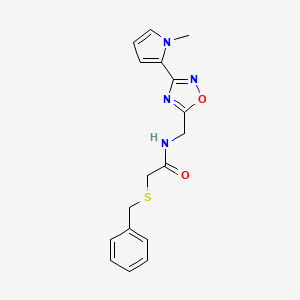
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2407567.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2407569.png)
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)
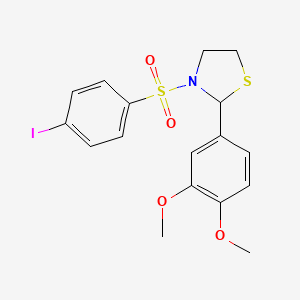

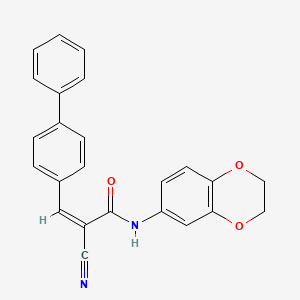
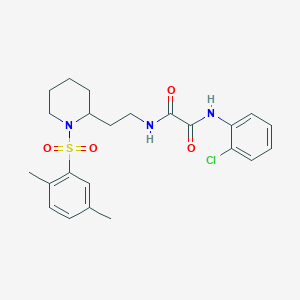

![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)
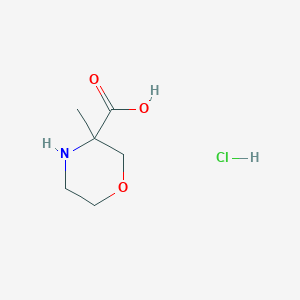
![6-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2407584.png)
![N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407585.png)
